(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a phenyl group and a methanone group attached to the thiophene ring, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-methylthiophene with phenylacetylene in the presence of a palladium catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Final Assembly: The final step involves the coupling of the phenyl-substituted thiophene with benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenyl ring. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, chlorine gas, iron(III) chloride as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
(2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a methanone group.
(2-Methyl-5-phenylthiophen-3-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methyl group.
Uniqueness: (2-Methyl-5-phenylthiophen-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a thiophene ring with phenyl and methanone groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C18H14OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(2-methyl-5-phenylthiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14OS/c1-13-16(18(19)15-10-6-3-7-11-15)12-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
GGCMBBNASOZZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.